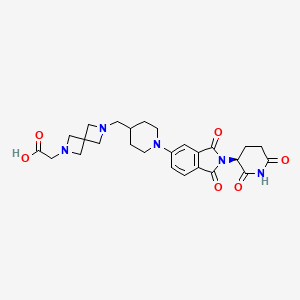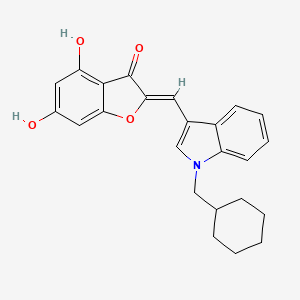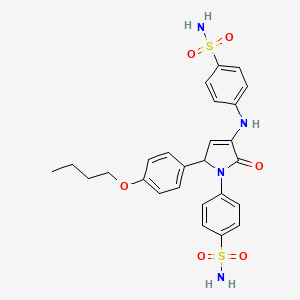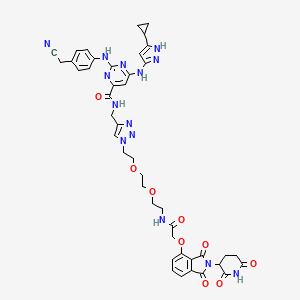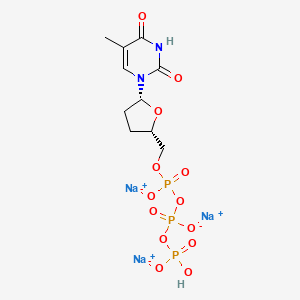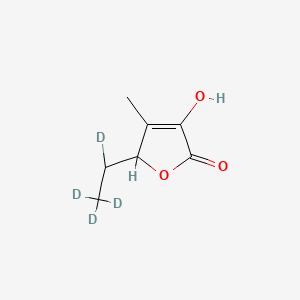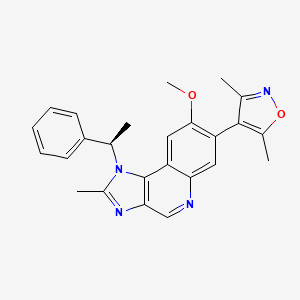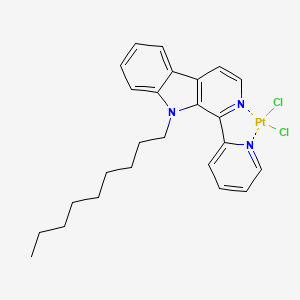
Mcl-1 inhibitor 16
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Mcl-1 inhibitor 16 is a small molecule inhibitor that targets the myeloid cell leukemia 1 (MCL-1) protein, a member of the B-cell lymphoma 2 (BCL-2) family. MCL-1 is an anti-apoptotic protein that plays a crucial role in cell survival by preventing apoptosis. Overexpression of MCL-1 is frequently observed in various cancers, making it an attractive target for cancer therapy .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Mcl-1 inhibitor 16 involves a series of chemical reactions, including the formation of macrocyclic structures originating from a DNA-encoded chemical library screen . The synthetic route typically includes conformational analysis and structure-based design to optimize the potency of the lead series into the low nanomolar regime . The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound requires scaling up the laboratory synthesis process while ensuring consistency, purity, and yield. This involves optimizing reaction conditions, using high-throughput screening methods, and employing advanced purification techniques such as chromatography and crystallization .
化学反应分析
Types of Reactions
Mcl-1 inhibitor 16 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions typically involve controlled temperature, pressure, and pH to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include various intermediates and the final this compound compound. These products are characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and high-performance liquid chromatography (HPLC) .
科学研究应用
Mcl-1 inhibitor 16 has a wide range of scientific research applications, including:
作用机制
Mcl-1 inhibitor 16 exerts its effects by selectively binding to the MCL-1 protein, thereby freeing pro-apoptotic proteins such as BAX and BAK . This initiates the mitochondrial apoptotic pathway, leading to cell death. The molecular targets and pathways involved include the intrinsic apoptosis pathway, which is regulated by the BCL-2 family of proteins .
相似化合物的比较
Similar Compounds
Similar compounds to Mcl-1 inhibitor 16 include other MCL-1 inhibitors such as AMG-176, S63845, and A-1210477 . These compounds also target the MCL-1 protein and induce apoptosis in cancer cells.
Uniqueness
This compound is unique due to its high potency and selectivity for the MCL-1 protein. It has been optimized through structure-based design and conformational analysis to achieve low nanomolar potency . Additionally, it has shown promising results in preclinical studies, making it a potential candidate for further development as an anti-cancer agent .
属性
分子式 |
C25H29Cl2N3Pt |
|---|---|
分子量 |
637.5 g/mol |
IUPAC 名称 |
dichloroplatinum;9-nonyl-1-pyridin-2-ylpyrido[3,4-b]indole |
InChI |
InChI=1S/C25H29N3.2ClH.Pt/c1-2-3-4-5-6-7-12-19-28-23-15-9-8-13-20(23)21-16-18-27-24(25(21)28)22-14-10-11-17-26-22;;;/h8-11,13-18H,2-7,12,19H2,1H3;2*1H;/q;;;+2/p-2 |
InChI 键 |
BTJZYENDOPYKPT-UHFFFAOYSA-L |
规范 SMILES |
CCCCCCCCCN1C2=CC=CC=C2C3=C1C(=NC=C3)C4=CC=CC=N4.Cl[Pt]Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


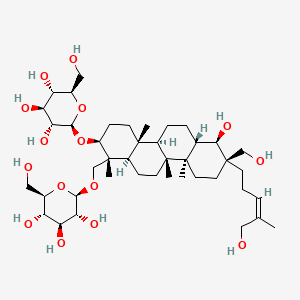
![2-(6,20-Diethyl-7,7,9,17,19,19-hexamethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,17,21-nonaen-13-yl)benzoic acid;(2,5-dioxopyrrolidin-1-yl) acetate;perchlorate](/img/structure/B12384501.png)
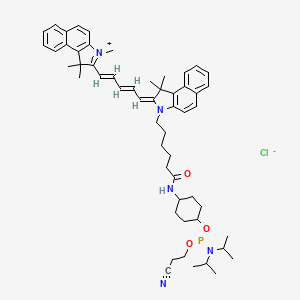
![8-[[4-[4-[(4-Nitrobenzoyl)amino]phenyl]benzoyl]amino]naphthalene-1-sulfonic acid](/img/structure/B12384510.png)
![(2E,4E)-1-[4-(1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-5-(1,3-benzodioxol-5-yl)penta-2,4-dien-1-one](/img/structure/B12384520.png)
